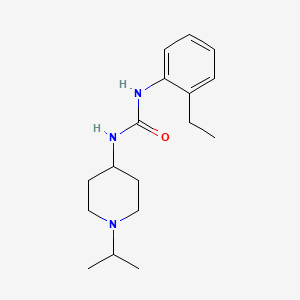![molecular formula C20H23N3O3 B5293881 5-(cyclohexylamino)-2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5293881.png)
5-(cyclohexylamino)-2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(cyclohexylamino)-2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has been shown to have potential therapeutic benefits in the treatment of cancer, particularly in hematological malignancies.
Wirkmechanismus
5-(cyclohexylamino)-2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of necessary transcription factors. This leads to the downregulation of ribosomal RNA synthesis, which is required for the survival of cancer cells.
Biochemical and Physiological Effects:
5-(cyclohexylamino)-2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(cyclohexylamino)-2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile is its selectivity for cancer cells that are dependent on RNA polymerase I transcription. This makes it a promising candidate for targeted cancer therapy. However, 5-(cyclohexylamino)-2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile has also been shown to have off-target effects, which may limit its therapeutic potential.
Zukünftige Richtungen
Future research on 5-(cyclohexylamino)-2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile should focus on identifying biomarkers that can predict response to treatment. This will help to identify patients who are most likely to benefit from treatment with 5-(cyclohexylamino)-2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile. Additionally, combination therapies that target multiple pathways involved in cancer cell survival should be explored to improve the efficacy of 5-(cyclohexylamino)-2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile. Finally, the development of more potent and selective inhibitors of RNA polymerase I transcription should be pursued to overcome the limitations of 5-(cyclohexylamino)-2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile.
Synthesemethoden
The synthesis of 5-(cyclohexylamino)-2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile involves a series of chemical reactions starting from commercially available starting materials. The synthesis is a multistep process that involves the formation of an intermediate, which is then cyclized to form the oxazole ring. The final product is obtained through the reaction of the oxazole intermediate with a cyano group.
Wissenschaftliche Forschungsanwendungen
5-(cyclohexylamino)-2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile has been extensively studied for its potential therapeutic benefits in the treatment of cancer. It has been shown to selectively target cancer cells that are dependent on RNA polymerase I transcription for their survival. This makes 5-(cyclohexylamino)-2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile a promising candidate for the treatment of hematological malignancies, such as acute myeloid leukemia and multiple myeloma.
Eigenschaften
IUPAC Name |
5-(cyclohexylamino)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-24-17-10-8-14(12-18(17)25-2)9-11-19-23-16(13-21)20(26-19)22-15-6-4-3-5-7-15/h8-12,15,22H,3-7H2,1-2H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFRVPXJONVFGB-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC(=C(O2)NC3CCCCC3)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC(=C(O2)NC3CCCCC3)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(cyclohexylamino)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5293811.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-N-propyl-2-pyrimidinamine](/img/structure/B5293822.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5293826.png)
amine hydrochloride](/img/structure/B5293831.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B5293837.png)
![4-chloro-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5293842.png)
![3-methyl-N-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]pyridin-4-amine](/img/structure/B5293850.png)
![N-{2-[4-(dimethylamino)-2-pyridin-3-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}urea](/img/structure/B5293854.png)
![(rel-(1R,3S)-3-{[4-(4-pyridinyl)-1-piperazinyl]carbonyl}cyclopentyl)amine dihydrochloride](/img/structure/B5293862.png)
![4-[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-methoxynicotinonitrile](/img/structure/B5293870.png)

![3-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl 4-chlorobenzoate](/img/structure/B5293905.png)
![N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide](/img/structure/B5293914.png)
